1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c22-16-5-2-14(3-6-16)20-23-21(29-24-20)15-4-8-19(26)25(11-15)10-13-1-7-17-18(9-13)28-12-27-17/h1-9,11H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRWDNIOBBZDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound comprises three critical moieties:
- A 1,3-benzodioxole group (electron-rich aromatic system enhancing lipophilicity and π-π stacking interactions).
- A pyridin-2(1H)-one core (providing hydrogen-bonding capacity and metabolic stability).
- A 1,2,4-oxadiazole ring substituted with 4-chlorophenyl (imparts rigidity and resistance to enzymatic degradation). X-ray crystallography of structurally similar compounds (e.g., 1-(3-chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one) confirms planar geometry, which is critical for target binding .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Multi-step protocols starting with condensation of hydrazides (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide) with activated carboxylic acid derivatives to form the oxadiazole ring .
- Cyclization of amidoximes with trichloroacetic anhydride or POCl3 under Vilsmeier-Haack conditions, as demonstrated in analogous pyrazole-carbaldehyde syntheses .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR (1H/13C) : Assigns proton environments (e.g., pyridinone NH at δ 12-13 ppm) and confirms substitution patterns.
- HRMS : Validates molecular mass and fragmentation pathways.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches. Cross-referencing with crystallographic data (e.g., bond lengths in ) resolves ambiguities .
Q. How does the 4-chlorophenyl substituent affect the compound’s reactivity?
The electron-withdrawing chloro group stabilizes the oxadiazole ring via resonance and inductive effects, reducing susceptibility to nucleophilic attack. This substituent also enhances lipophilicity, improving membrane permeability .
Q. What stability considerations are critical during storage?
- Light sensitivity : The benzodioxole moiety may degrade under UV light; store in amber vials.
- Moisture : The pyridinone core is hygroscopic; use desiccants or anhydrous solvents. Stability studies under controlled conditions (e.g., 25°C/60% RH for 6 months) are recommended .
Advanced Research Questions
Q. How can the synthesis of the 1,2,4-oxadiazole ring be optimized for higher yields?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
- Catalytic systems : Use CuI or Pd(OAc)₂ to accelerate cyclization (e.g., 85% yield in ’s multi-step protocols).
- Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (MeOH:H2O) to isolate the oxadiazole product .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in the benzodioxole group).
- 2D techniques (COSY, HSQC) : Assign overlapping signals (e.g., pyridinone vs. oxadiazole protons).
- X-ray crystallography : Provides definitive structural validation, as shown for related pyridinone derivatives .
Q. What experimental designs are suitable for evaluating bioactivity?
- In vitro assays : Use enzyme inhibition assays (e.g., COX-2 or MAO-B) with IC50 determination via spectrophotometry.
- Control groups : Include structurally simplified analogs (e.g., lacking the 4-chlorophenyl group) to isolate moiety-specific effects.
- Dose-response studies : Apply randomized block designs (split-plot for variables like pH or temperature) to ensure reproducibility .
Q. How can mechanistic insights into the compound’s reactivity be obtained?
Q. What strategies address low solubility in aqueous buffers?
- Prodrug design : Introduce phosphate or glycoside groups to the pyridinone core.
- Co-solvent systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes.
- Particle size reduction : Nano-milling (e.g., 200 nm particles) improves bioavailability .
Methodological Notes
- Data Analysis : Use orthogonal analytical methods (e.g., NMR + HPLC) to validate purity (>95%).
- Theoretical Frameworks : Link synthesis pathways to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) .
- Ethical Compliance : Adhere to institutional guidelines for handling chlorinated compounds and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
